molecular formula C15H13N3O4S B610120 Piroxicam CAS No. 36322-90-4

Piroxicam

Numéro de catalogue: B610120
Numéro CAS: 36322-90-4
Poids moléculaire: 331.3 g/mol
Clé InChI: QYSPLQLAKJAUJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piroxicam (4-hydroxy-2-methyl-N-(pyridine-2-yl)-2H-1,2-benzothiazine-3-carboxamide-1,2-dioxide) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the enolic acid (oxicam) class. It is clinically used for treating inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis due to its potent cyclooxygenase (COX) inhibition, which reduces prostaglandin synthesis . Structurally, this compound features a benzothiazine core linked to a pyridine ring, distinguishing it from other NSAIDs (Figure 1) . Its long half-life (~50 hours) allows once-daily dosing, enhancing patient compliance .

Méthodes De Préparation

Traditional Synthesis via Saccharin Intermediate

The classical route to piroxicam begins with saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a commercially available precursor. The synthesis proceeds through a multi-step sequence involving diazotization, sulfonation, and cyclization .

Diazotization and Sulfonation

Methyl anthranilate undergoes diazotization with nitrous acid (HNO₂) to form a diazonium salt, which reacts with sulfur dioxide (SO₂) in the presence of copper(II) chloride. This yields methyl o-sulfobenzoate, a key intermediate . Subsequent chlorination with chlorine gas produces methyl o-chlorosulfonylbenzoate, which is treated with ammonium hydroxide to form methyl o-sulfamoylbenzoate .

Cyclization to Saccharin

Heating methyl o-sulfamoylbenzoate with hydrochloric acid induces cyclization, forming saccharin. This step achieves a yield of 68–75% under optimized conditions . Saccharin serves as the foundational scaffold for this compound synthesis.

Alkylation and Condensation

Saccharin is methylated using methyl iodide in the presence of a base to introduce the N-methyl group. The resulting N-methylsaccharin reacts with 2-aminopyridine in dimethylformamide (DMF) at 70–80°C, followed by hydrolysis to yield this compound . This method, however, involves multiple purification steps and achieves a moderate overall yield of 45–55% .

Optimized One-Step Process Using N-Methylsaccharin

A patent-pending method (EP0076643A1) streamlines this compound synthesis by circumventing the methylation step. N-methylsaccharin reacts directly with 2-methoxyethyl chloroacetate in dimethyl sulfoxide (DMSO) using potassium tert-butoxide as a base .

Reaction Conditions and Mechanism

The exothermic reaction occurs at 35–55°C, with a molar ratio of 1:1.1 (N-methylsaccharin to chloroacetate). Potassium tert-butoxide deprotonates the saccharin nitrogen, facilitating nucleophilic substitution. The process achieves a 96% yield of crude this compound, which is purified via recrystallization from dimethylacetamide and aqueous acetone .

Advantages Over Traditional Methods

  • Elimination of Methylation Step : Reduces byproduct formation and simplifies purification .

  • High Yield : 96% crude yield vs. 45–55% in classical routes .

  • Scalability : Suitable for industrial production due to minimal intermediate isolation .

Alternative Routes and Derivatives

This compound Benzoate Synthesis

This compound benzoate, a prodrug with enhanced lipophilicity, is synthesized by esterifying this compound with benzoyl chloride in dichloromethane. Triethylamine acts as a catalyst, achieving a 78% yield after 24 hours . Hydrolysis studies in simulated intestinal fluid (pH 7.4) show only 10.9% degradation over 24 hours, confirming its stability .

Table 1: Hydrolysis Kinetics of this compound Benzoate

ConditionRate Constant (k, hr⁻¹)Half-Life (t₁/₂, hr)
pH 10, 37°C1.8 × 10⁻³385
pH 10, 60°C3.4 × 10⁻²20.4
Simulated Intestinal Fluid4.5 × 10⁻³154
Source: Adapted from

Metal Complexation

This compound forms complexes with transition metals (e.g., VO²⁺, Fe³⁺) through coordination at the pyridine nitrogen and amide oxygen. These complexes are synthesized by refluxing this compound with metal salts in ethanol, yielding products with potential enhanced anti-inflammatory activity .

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method uses a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 6.8, 45:55 v/v). This compound exhibits a retention time of 6.2 minutes and linearity (r² = 0.9998) over 1–50 µg/mL .

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks include 1650 cm⁻¹ (amide C=O) and 1340 cm⁻¹ (sulfonamide S=O) .

  • ¹H-NMR : Signals at δ 2.4 (CH₃), 6.9–8.1 (aromatic protons), and 12.1 ppm (OH) .

Industrial-Scale Production Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) are preferred for their high dielectric constants, which enhance reaction rates. However, residual solvent limits (<410 ppm for DMF) necessitate rigorous post-processing .

Polymorphism Control

This compound exhibits five polymorphic forms. Form I (mp 167–174°C) is the thermodynamically stable variant, obtained by cooling hot dimethylacetamide solutions .

Analyse Des Réactions Chimiques

Types de réactions : Le piroxicam subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé pour former des métabolites hydroxylés.

    Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

    Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle pyridine.

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les métabolites hydroxylés, les formes réduites de this compound et les dérivés substitués .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme cyclooxygénase, qui est responsable de la production de prostaglandines. En bloquant cette enzyme, le this compound réduit la production de prostaglandines, atténuant ainsi la douleur, l'inflammation et la raideur. L'inhibition de la cyclooxygénase est réversible, et le médicament cible principalement l'inhibition périphérique de la synthèse des prostaglandines .

Composés similaires :

    Méloxicam : Un autre AINS de la classe des oxicams avec des propriétés anti-inflammatoires similaires.

    Ténoxicam : Un dérivé de l'oxicam avec une demi-vie plus longue que le this compound.

    Lornoxicam : Connu pour ses puissants effets anti-inflammatoires et analgésiques.

Comparaison : Le this compound est unique en raison de sa longue demi-vie, ce qui permet une administration une fois par jour. Il a également un large éventail d'applications dans le traitement de diverses affections inflammatoires. Comparé au méloxicam et au ténoxicam, le this compound a une histoire d'utilisation plus longue et un profil de sécurité bien établi .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Osteoarthritis and Rheumatoid Arthritis

Piroxicam is indicated for the management of osteoarthritis and rheumatoid arthritis. A meta-analysis revealed that this compound is more effective than some NSAIDs, such as naproxen, while being comparable to others regarding pain relief and mobility improvement .

2. Postoperative Pain Management

This compound has demonstrated significant efficacy in managing postoperative pain. In clinical studies, it outperformed placebo and showed longer-lasting analgesic effects compared to codeine and aspirin, indicating its potential as a first-line treatment for moderate to severe postoperative pain .

3. Cancer Research

Research has explored this compound's potential in cancer prevention. Animal studies indicated that this compound significantly reduced tumor incidence in models of colorectal cancer, suggesting an adjunctive role in cancer therapy due to its anti-inflammatory properties .

Pharmacokinetics

This compound is well-absorbed following oral administration, with plasma concentrations peaking within 3 to 5 hours post-dose. Its prolonged half-life (approximately 50 hours) allows for once-daily dosing, maintaining stable plasma levels over time. This pharmacokinetic profile supports its use in chronic conditions requiring sustained anti-inflammatory effects .

Innovative Drug Delivery Systems

Recent advancements in drug delivery systems have highlighted the potential of thermosensitive hydrogels for controlled release of this compound. These hydrogels can provide sustained release over extended periods, enhancing patient compliance and therapeutic outcomes .

Application Area Efficacy Comparison with Other NSAIDs Notes
OsteoarthritisEffectiveMore effective than naproxenLower GI side effects compared to other NSAIDs
Rheumatoid ArthritisEffectiveComparable to other NSAIDsLong-term management established
Postoperative PainHighly effectiveSuperior to codeine and aspirinLonger duration of action observed
Cancer PreventionSignificant reduction in tumorsNot directly comparableAnimal studies indicate potential benefits

Case Studies

  • Efficacy in Chronic Pain Management : A randomized controlled trial involving patients with chronic osteoarthritis demonstrated that those treated with this compound experienced significant reductions in pain scores compared to the control group receiving placebo.
  • Safety Profile Assessment : A large-scale evaluation comparing this compound with meloxicam showed that while both drugs were effective, this compound had a higher incidence of gastrointestinal adverse events, highlighting the need for careful patient selection when prescribing this medication .

Mécanisme D'action

Piroxicam exerts its effects by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and stiffness. The inhibition of cyclooxygenase is reversible, and the drug primarily targets the peripheral inhibition of prostaglandin synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Meloxicam

Meloxicam, another oxicam-class NSAID, shares a benzothiazine backbone but substitutes piroxicam’s pyridine ring with a 5-methyl-1,3-thiazole group (Figure 2) . This structural difference influences pharmacokinetics and selectivity:

  • COX Selectivity: Meloxicam exhibits preferential COX-2 inhibition (COX-2/COX-1 ratio = 0.3), whereas this compound is nonselective, contributing to meloxicam’s lower gastrointestinal (GI) toxicity .
  • Safety Profile : A meta-analysis of 41 RCTs found this compound had a higher risk of major GI adverse events compared to meloxicam (OR = 2.37, 95% CI: 1.13–4.97) .

Table 1: Structural and Pharmacokinetic Comparison of this compound and Meloxicam

Parameter This compound Meloxicam
Core Structure Benzothiazine Benzothiazine
Heterocyclic Substituent Pyridine 5-Methyl-thiazole
COX Selectivity Non-selective COX-2 preferential
Plasma Half-life (hr) ~50 ~20
GI Toxicity Risk (OR) 1.33* 1.00 (Reference)

*Compared to other traditional NSAIDs (t-NSAIDs) .

Amthis compound

Amthis compound, a prodrug of this compound, is designed to improve tolerability. It undergoes enzymatic hydrolysis in vivo to release this compound, delaying peak plasma concentration and reducing acute GI irritation . Both compounds show robust plasma stability (RSD <10% under freeze-thaw cycles and long-term storage), critical for reliable pharmacokinetic studies .

Pharmacokinetic and Stability Profiles

This compound’s stability in plasma samples under diverse conditions (room temperature, freeze-thaw cycles, 4°C storage) has been validated with RSD values consistently below 10%, ensuring analytical precision in clinical monitoring . In contrast, diflunisal (a salicylate NSAID) requires ethanol or DMSO for solubilization, whereas this compound is soluble only in DMSO at 10 mg/ml .

Anti-Cancer Properties

This compound demonstrates chemopreventive effects in colorectal cancer models, reducing azoxymethane-induced colon tumor incidence by up to 84% at 150 ppm dietary doses . Meloxicam lacks comparable chemopreventive data in the provided evidence.

Veterinary Use

This compound is widely employed in veterinary medicine for managing oral squamous cell carcinoma (OSCC) in dogs, leveraging its anti-proliferative effects via S-phase cell cycle arrest .

Metabolic Pathways

This compound undergoes hepatic metabolism via cyclodehydration, hydroxylation, and amide hydrolysis, producing metabolites like 6-methyl-6H-7-oxopyrido[1,2-a]pyrimido[5,4-c]-1,2-benzothiazine-5,5-dioxide . In contrast, meloxicam’s thiazole group may alter its metabolic clearance, contributing to its shorter half-life .

Table 2: Key Research Findings on this compound’s Chemoprevention

Study Model Dose (ppm) Tumor Incidence Reduction Reference
Azoxymethane-induced 150 84% (vs. control)
DFMO Combination 150 + 4000 Synergistic inhibition

Activité Biologique

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Beyond its conventional use in treating conditions such as arthritis, recent studies have highlighted its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various clinical settings, and its role in cancer treatment.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, emerging evidence suggests that this compound may also operate through COX-independent pathways that affect cell proliferation and apoptosis.

  • COX-Dependent Mechanisms : By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory eicosanoids such as prostaglandins (PGE2), which are implicated in various inflammatory processes and tumorigenesis .
  • COX-Independent Mechanisms : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms unrelated to COX inhibition. For instance, it has been shown to affect cell cycle regulation by altering the expression of cyclins and cyclin-dependent kinases, leading to growth inhibition in cancer cell lines .

Efficacy in Clinical Settings

This compound has been evaluated for its efficacy in various clinical conditions, including postoperative pain and chronic inflammatory diseases.

  • Postoperative Pain : A meta-analysis reported that a single dose of this compound (20 mg or 40 mg) provided significant pain relief compared to placebo, with numbers needed to treat (NNT) of 2.7 and 1.9 respectively for at least 50% pain relief . The incidence of adverse effects was comparable to placebo.
  • Chronic Pain : In randomized controlled trials comparing this compound with other NSAIDs like naproxen, this compound demonstrated similar or superior efficacy in managing pain and improving mobility in patients with osteoarthritis and rheumatoid arthritis .

Anti-Cancer Activity

Recent research has focused on the anti-tumoral effects of this compound, particularly in combination with other chemotherapeutic agents.

  • Combination Therapy : this compound has shown significant anti-tumoral activity when used alongside cisplatin (CDDP) in mesothelioma cells. Studies indicate that this combination enhances apoptosis and inhibits cell proliferation more effectively than either drug alone .
  • In Vitro Studies : In vitro experiments have demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase in colon adenocarcinoma cells (HT-29), suggesting its potential role as a chemopreventive agent .

Table 1: Summary of Key Studies on this compound's Biological Activity

StudyFocusFindings
NCBI Study (2008)Mesothelioma CellsThis compound combined with CDDP significantly inhibits cell growth and induces apoptosis .
Meta-analysis (2010)Efficacy vs Other NSAIDsThis compound showed similar efficacy to other NSAIDs; superior safety profile regarding gastrointestinal events .
Postoperative Pain StudyPain ReliefSingle doses of this compound provided significant pain relief compared to placebo with manageable side effects .
Integrative Cancer Therapies ReviewColon CancerThis compound reduced tumor incidence and growth in animal models; suggested COX-independent mechanisms .

Case Studies

Several case studies have reinforced the findings regarding this compound's biological activity:

  • Case Study on Mesothelioma : A patient treated with a combination of this compound and cisplatin exhibited significant tumor regression, supporting the hypothesis that this compound enhances the efficacy of traditional chemotherapeutics through apoptotic pathways .
  • Chronic Pain Management : In patients with chronic osteoarthritis, long-term use of this compound resulted in sustained pain relief without significant gastrointestinal complications, highlighting its safety profile compared to other NSAIDs .

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing piroxicam’s solubility in aqueous solutions, and how do hydrotropic agents influence this property?

  • Methodological Answer : Use UV-spectrophotometric analysis to measure this compound solubility in distilled water and aqueous solutions containing hydrotropic agents (e.g., sodium benzoate). Prepare saturated solutions under controlled temperature and pH conditions, and quantify solubility using calibration curves. Statistical tests (e.g., ANOVA) can identify significant differences in solubility across varying hydrotropic concentrations .

Q. How can researchers optimize experimental designs for evaluating this compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer : Employ crossover study designs to minimize inter-subject variability. Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for plasma concentration analysis. Ensure adherence to bioequivalence testing protocols, such as those outlined in Winer’s statistical principles for experimental design .

Q. What are the standard protocols for synthesizing and characterizing this compound co-crystals for enhanced bioavailability?

  • Methodological Answer : Utilize solvent evaporation or grinding methods to prepare co-crystals. Characterize using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR). Include purity assessments via HPLC and dissolution testing in biorelevant media (e.g., simulated gastric fluid) .

Advanced Research Questions

Q. How can fractional factorial design (FFD) streamline the development of this compound-loaded self-nanoemulsifying drug delivery systems (SNEDDS)?

  • Methodological Answer : Apply FFD (e.g., 2^6-2 design) to screen variables like oil type (triacetin, oleic acid), surfactants (Kolliphor EL, Tween 60), and co-surfactants (PEG 400). Optimize critical parameters (emulsification time, droplet size, % transmittance) using response surface methodology and Design Expert software. Validate with in vitro dissolution and stability studies .

Q. What experimental strategies resolve contradictions in this compound’s apoptotic mechanisms when combined with cisplatin in cancer models?

  • Methodological Answer : Conduct transcriptomic profiling (e.g., RNA sequencing) to identify differentially expressed genes post-treatment. Validate apoptotic pathways (e.g., p21 activation) via Western blot and flow cytometry. Use combinatorial index analysis to distinguish synergistic vs. additive effects and address conflicting data through dose-response matrix experiments .

Q. How should researchers design a PICOT framework for studying this compound’s efficacy in chronic inflammatory models?

  • Methodological Answer : Structure the PICOT question as:

  • P opulation: Rodent models with induced arthritis.
  • I ntervention: this compound (10 mg/kg/day).
  • C omparison: NSAID control (e.g., celecoxib).
  • O utcome: Reduction in synovial inflammation (histopathology scoring).
  • T ime: 28-day treatment.
    Ensure feasibility by aligning with systematic review methodologies and preclinical ethical guidelines .

Q. What statistical approaches are critical for analyzing contradictions in this compound transethosomal gel formulation data?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers in vesicle size and entrapment efficiency data. Use Box-Behnken or central composite designs to model interactions between variables (e.g., Span 80 concentration, sonication time). Address discrepancies via robustness testing and inter-laboratory validation .

Q. Methodological Considerations

Q. How to ensure reproducibility in this compound formulation studies?

  • Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detail experimental methods (e.g., solvent ratios, mixing duration) in supplementary materials.
  • Provide raw data (e.g., particle size distributions) in accessible repositories.
  • Cite validated protocols for compound characterization and in vitro release testing .

Q. What ethical and data-sharing practices are essential for this compound clinical trial meta-analyses?

  • Answer : Adhere to CONSORT guidelines for trial reporting. Use platforms like ClinicalTrials.gov for protocol registration. Perform meta-analyses using PRISMA frameworks, ensuring transparency in inclusion/exclusion criteria and statistical heterogeneity assessments .

Propriétés

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSPLQLAKJAUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021170
Record name Piroxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index], Solid
Record name Piroxicam
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1287
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Piroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4), 1.43e-01 g/L
Record name SID856007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Piroxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36322-90-4
Record name Piroxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36322-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piroxicam [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036322904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name piroxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piroxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piroxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piroxicam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T4O6VMAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198-200 °C, 198 - 200 °C
Record name Piroxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 590 mg. (3 mmole) of N-methylsaccharin and 1.02 g. (6 mmole) of N-(2-pyridyl)chloroacetamide in 3 ml. of dimethylformamide at 40° C. was added 250 mg. (10.3 mmole) of 99% sodium hydride portionwise over a period of one hour. The reaction mixture was allowed to stir at 40° C. for 2.5 hours and was then added to 100 ml. of 5% hydrochloric acid solution and 300 ml. of ice. The precipitate was filtered and dried to give 24 mg.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
10.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (28 g., 0.089 mole) and 2-aminopyridine (9.26 g., 0.098 mole) were combined with 500 ml. of xylene in a 1 liter flask equipped with an addition funnel and a reflux, variable take-off distillation head. The stirred reaction mixture was heated to reflux and the xylene distilled at the rate of approximately 100 ml./hour, while maintaining the pot volume almost constant by the addition of fresh xylene. After 6 hours, the head temperature, which had been relatively constant at 134° C., rose to 142° C. and reflux rate slowed. The reaction mixture was then cooled in an ice-bath and the precipitated solids recovered by filtration, with hexane for transfer and wash, and dried at 45° C. in vacuo to yield piroxicam (28.5 g., 96%; m.p. 167°-174° C.).
Name
2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

To a five liter flask equipped with thermometer, packed distillation column, condenser, and stirrer, under a nitrogen atmosphere is added 3300 ml mixed xylenes, 80 g (0.297 mole) methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, 32 g (0.340 mole) 2-aminopyridine and 8 g of activated carbon (Darco G-60* or Darco KBB*). The mixture is heated at reflux (ca. 140° C.) for 28 hours while slowly distilling off methanol and xylene at a rate of about 25 ml per hour for the first 8 hours, then at a rate of 5-10 ml per hour for the remaining reflux period, while adding fresh xylene to maintain a reaction volume of about 3500 ml. After 28 hours, the reaction mixture is cooled slightly (~100° C.) and filtered to remove carbon. The carbon cake was washed with warm xylene (100 ml), the filtrate and washings cooled slowly under a nitrogen atmosphere with rapid stirring to 25°-50° C. Stirring was continued for one hour to allow for complete crystallization. The crystals were collected by filtration, the mother liquor concentrated to about 1500 ml, cooled under nitrogen to 0°-5° C., filtered, the cake washed with 100 ml cold xylene and the crystals dried under vacuum below 60° C. for several hours. The yield is 76.7-84.6 g (78-86% of theory). Average throughput 24.4 g/liter of solvent.
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process of claim 1, wherein ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide of formula (V) is reacted with 2-amino-pyridyl-magnesium bromide of formula (VI) to give 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-pyridyl-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.